methyl 2-bromo-1H-imidazole-5-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-1H-imidazole-5-carboxylate hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 2-position and a carboxylate group at the 5-position of the imidazole ring, with a methyl ester and hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-1H-imidazole-5-carboxylate hydrochloride typically involves the bromination of a suitable imidazole precursor. One common method is the bromination of 1-methylimidazole-5-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-1H-imidazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding imidazole derivative without the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of imidazole N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Substitution: Formation of various substituted imidazole derivatives.
Reduction: Formation of 1-methylimidazole-5-carboxylate.
Oxidation: Formation of imidazole N-oxides.
Scientific Research Applications
Methyl 2-bromo-1H-imidazole-5-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-bromo-1H-imidazole-5-carboxylate hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom and carboxylate group play crucial roles in binding to the target molecules, influencing the compound’s efficacy and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-methyl-1H-imidazole: Lacks the carboxylate group, making it less versatile in certain synthetic applications.
1-Methylimidazole-5-carboxylate: Lacks the bromine atom, affecting its reactivity in substitution reactions.
2-Methylimidazole: Lacks both the bromine atom and carboxylate group, significantly altering its chemical properties.
Uniqueness
Methyl 2-bromo-1H-imidazole-5-carboxylate hydrochloride is unique due to the presence of both the bromine atom and carboxylate group, which confer distinct reactivity and versatility in synthetic and biological applications. This combination allows for a wide range of chemical transformations and potential biological activities .
Properties
Molecular Formula |
C5H6BrClN2O2 |
---|---|
Molecular Weight |
241.47 g/mol |
IUPAC Name |
methyl 2-bromo-1H-imidazole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C5H5BrN2O2.ClH/c1-10-4(9)3-2-7-5(6)8-3;/h2H,1H3,(H,7,8);1H |
InChI Key |
VRQTVZZOBJBTOM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(N1)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.